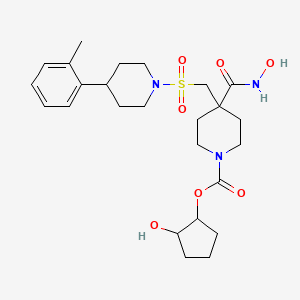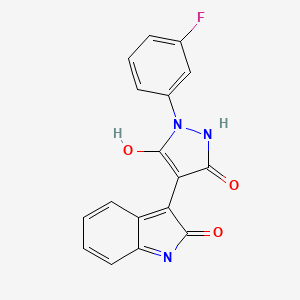![molecular formula C22H36O3 B10773149 [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate is a complex organic compound. It belongs to a class of chemicals known as bicyclic acetates. This compound has intriguing properties due to its unique molecular structure, which comprises multiple chiral centers and double bonds.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate, the following steps are typically involved:
Starting Materials: : The synthesis often begins with basic organic molecules such as cyclopentadiene and isoprene derivatives.
Formation of Bicyclic Structure: : The bicyclic core can be constructed through a Diels-Alder reaction, a [4+2] cycloaddition that forms the bicyclo[10.2.1] structure.
Oxidation and Acetylation: : The hydroxyl group is then oxidized and subsequently acetylated to form the acetate ester. Common reagents include acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrially, the production can be scaled up using similar synthetic routes, optimized for efficiency and yield. Continuous flow reactors and catalytic processes may be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form corresponding oxides, utilizing oxidizing agents such as potassium permanganate.
Reduction: : Reduction can lead to the removal of oxygen functionalities, using reducing agents like lithium aluminum hydride.
Substitution: : The acetate group can be substituted by nucleophiles (like hydroxide ions) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Hydroxide ions in aqueous solution, under mild heating.
Major Products
Oxidation Products: : Bicyclic ketones or carboxylic acids.
Reduction Products: : Bicyclic alcohols.
Substitution Products: : Bicyclic alcohols with different functional groups.
科学研究应用
Chemistry
The compound is used as a model substrate in studies of stereochemistry and reaction mechanisms.
Biology
Its derivatives have been explored for potential biological activities, such as antifungal or antibacterial properties.
Medicine
Some analogs are investigated for pharmaceutical applications due to their complex structure and potential bioactivity.
Industry
In industry, it might serve as a building block in the synthesis of advanced materials, including polymers and nanostructures.
作用机制
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. Its unique structure allows for selective binding, which could lead to inhibition or activation of target molecules. The pathways involved often depend on the nature of the substituents and the specific application being studied.
相似化合物的比较
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate can be compared with other bicyclic acetates like camphor and borneol:
Camphor: : Less complex structure, widely used in medicinal applications.
Borneol: : Similar bicyclic structure, but different functional groups, used in traditional medicine and as a flavoring agent.
Similar Compounds
Camphor
Borneol
Fenchone
These comparisons highlight the uniqueness of [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[102
属性
分子式 |
C22H36O3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12-/t20-,21-,22?/m1/s1 |
InChI 键 |
HVBACKJYWZTKCA-OVLSTOOUSA-N |
手性 SMILES |
C/C/1=C\CC/C(=C\CC2(CC[C@@](O2)([C@@H](CC1)OC(=O)C)C)C(C)C)/C |
规范 SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)

![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)

![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)


![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)
